N-(2-Amino-2-oxoethyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]-N-methylbenzamide
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Overview
Description
The compound appears to contain several functional groups common in biochemistry, including amide groups (-CONH2), which are found in proteins, and a methyl group (-CH3), which is common in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, likely involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The exact structure would depend on the specific arrangement and bonding of these atoms .Chemical Reactions Analysis
The compound, due to the presence of amide groups, might participate in reactions typical of proteins, such as hydrolysis or condensation. The methyl group might also be involved in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as solubility, melting point, and reactivity would be determined by the types and arrangement of its functional groups .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O4/c1-21(9-12(17)22)14(24)10-3-2-4-11(7-10)20-15(25)19-8-13(23)18-6-5-16/h2-4,7H,6,8-9H2,1H3,(H2,17,22)(H,18,23)(H2,19,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDNOKLUQNGIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)C(=O)C1=CC(=CC=C1)NC(=O)NCC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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